1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one
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Overview
Description
1-Methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features an imidazo-pyridazine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The imidazo-pyridazine scaffold is known for its biological activity and has been explored for various pharmacological properties.
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH, as well as the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-Methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazo-pyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the imidazo-pyridazine ring are replaced by other functional groups. Common reagents include halogens and organometallic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity, inhibit certain signaling pathways, and interact with cellular receptors. For instance, it may act as an inhibitor of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one can be compared with other imidazo-pyridazine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its use in the treatment of migraines and cancer.
Imidazo[4,5-c]pyridine: Explored for its potential as a GABA receptor modulator.
Imidazo[1,2-a]pyridine: Utilized in the development of sedative and hypnotic drugs.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-methyl-6H-imidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-7-5-4(10)2-8-9-6(5)11/h2-3H,1H3,(H,9,11) |
InChI Key |
GYJSHBYVZOWPHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=NNC2=O |
Origin of Product |
United States |
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